molecular formula C7H9NOS B128986 (S)-4-methylbenzenesulfinamide CAS No. 188447-91-8

(S)-4-methylbenzenesulfinamide

Cat. No.: B128986
CAS No.: 188447-91-8
M. Wt: 155.22 g/mol
InChI Key: YNJDSRPIGAUCEE-JTQLQIEISA-N
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Description

(S)-4-Methylbenzenesulfinamide is a chiral sulfinamide compound, characterized by the presence of a sulfinamide group attached to a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Methylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methylbenzenesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinamide group can yield the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine or chlorine), solvents like dichloromethane or acetic acid.

Major Products Formed:

    Oxidation: Sulfonamides.

    Reduction: Sulfides.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

(S)-4-Methylbenzenesulfinamide has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-methylbenzenesulfinamide involves its interaction with molecular targets through its sulfinamide group. This group can form hydrogen bonds and engage in nucleophilic or electrophilic interactions, depending on the reaction environment. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Uniqueness: (S)-4-Methylbenzenesulfinamide is unique due to its chiral sulfinamide group, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric synthesis, where the control of chirality is crucial. Its ability to undergo a variety of chemical reactions further enhances its versatility in research and industrial applications.

Properties

IUPAC Name

(S)-4-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJDSRPIGAUCEE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455696
Record name (S)-4-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188447-91-8
Record name (S)-4-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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